Dehydrosafynol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1540-85-8 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E,2R)-tridec-11-en-3,5,7,9-tetrayne-1,2-diol |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,13-15H,12H2,1H3/b3-2+/t13-/m1/s1 |
InChI Key |
CZFQZIRMRQWYEB-YWVDXFKGSA-N |
SMILES |
CC=CC#CC#CC#CC#CC(CO)O |
Isomeric SMILES |
C/C=C/C#CC#CC#CC#C[C@H](CO)O |
Canonical SMILES |
CC=CC#CC#CC#CC#CC(CO)O |
Origin of Product |
United States |
Advanced Methodologies for Research on Dehydrosafynol
Isolation and Purification Techniques for Research Applications
The initial step in researching Dehydrosafynol involves its extraction and purification from natural sources, primarily plants from the Asteraceae family, such as safflower (Carthamus tinctorius) and Centaurea ruthenica. mdpi.comnih.govresearchgate.netwikipedia.orgseedscape.net.aumdpi.com The selection of appropriate isolation and purification techniques is critical to obtain the compound in a pure form for subsequent analysis.
Modern Chromatographic Approaches (e.g., Preparative HPLC, GC)
Modern chromatographic techniques are indispensable for the separation and purification of this compound from complex plant extracts. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. nih.gov In studies involving the analysis of traditional Chinese medicine formulas, HPLC coupled with a diode-array detector (DAD) and mass spectrometry (MS) has been successfully used to identify this compound. nih.gov The retention time of this compound in a reversed-phase HPLC system provides a key parameter for its identification.
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable technique. For instance, GC-MS/MS analysis has been used to identify this compound in polyherbal formulations. researchgate.net The compound is identified based on its retention time and specific mass fragmentation pattern. In a study on safflower infected with Phytophthora drechsleri, thin-layer chromatography was used to separate safynol (B1240312) and this compound, which were then quantified. apsnet.org
Table 1: Chromatographic Parameters for this compound Identification
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Source of this compound | Reference |
|---|---|---|---|---|---|
| HPLC-DAD-ESI-MS | Not specified in abstract | Not specified in abstract | DAD, ESI-MS | Xue-Fu-Zhu-Yu-Tang (TCM formula) | nih.gov |
| GC-MS/MS | Not specified in abstract | Not specified in abstract | MS/MS | Saraswata Ghrita (Ayurvedic formulation) | researchgate.net |
| Thin-Layer Chromatography | Silica gel with fluorescent indicator | Benzene:ethyl acetate:formic acid (75:24:1, v/v) | UV light | Phytophthora drechsleri-infected safflower | apsnet.org |
Non-Conventional Extraction Methodologies (e.g., Supercritical Fluid Extraction)
Supercritical Fluid Extraction (SFE) has emerged as a green and efficient alternative for extracting polyacetylenes from plant materials. nih.govsigmaaldrich.com This technique utilizes a supercritical fluid, typically carbon dioxide, as the solvent. By adjusting the pressure and temperature, the solvating power of the fluid can be tuned to selectively extract specific compounds. nih.gov For polyacetylenes from Echinacea pallida roots, SFE has been shown to yield extracts rich in these compounds with high selectivity for non-oxidized lipophilic constituents. nih.govresearchgate.net While direct application of SFE for this compound from its known sources has not been extensively reported, its successful use for similar polyacetylenes suggests its high potential as a viable and environmentally friendly extraction method. nih.govresearchgate.netresearchgate.net
Dereplication Strategies in Natural Product Discovery
Dereplication is a critical step in natural product research to rapidly identify known compounds in an extract, thereby avoiding redundant isolation efforts. nih.govnih.gov This process heavily relies on hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov In the context of this compound and other polyacetylenes, an extract would be analyzed by LC-MS, and the resulting data (retention time, UV spectrum, and mass spectrum) would be compared against a database of known compounds. nih.govcapes.gov.brdntb.gov.ua The presence of a peak with the characteristic mass-to-charge ratio (m/z) and fragmentation pattern of this compound would lead to its tentative identification. nih.govnih.gov This early identification allows researchers to focus on novel compounds within the extract.
Structural Elucidation and Advanced Spectroscopic Characterization for Research
Once isolated and purified, the definitive identification of this compound requires detailed structural elucidation using advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. acs.org For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to establish the carbon skeleton and the connectivity of protons and carbons. While specific NMR data for this compound is detailed in a 1971 publication, the general approach would involve acquiring ¹H NMR and ¹³C NMR spectra. apsnet.org
Table 2: Reported Spectral Data for this compound
| Spectroscopic Technique | Key Spectral Features | Reference |
|---|---|---|
| Ultraviolet (UV) | λmax at 269.7 nm (ε = 160,200) | apsnet.org |
| Infrared (IR) | Data reported but not detailed here | apsnet.org |
| Nuclear Magnetic Resonance (NMR) | Data reported but not detailed here | apsnet.org |
| Mass Spectrometry (MS) | Data reported but not detailed here | apsnet.org |
Note: Detailed NMR spectral data from the original 1971 publication is not provided here but would be essential for unequivocal structural confirmation.
Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, HRMS-QTOF)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. altabioscience.commsu.eduresearchgate.net For this compound, various MS techniques are employed. Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC, has been used for its detection in complex mixtures. nih.gov High-Resolution Mass Spectrometry (HRMS), particularly with a Quadrupole Time-of-Flight (QTOF) analyzer, offers highly accurate mass measurements, which can help in determining the elemental formula of the compound. researchgate.netaltabioscience.com
In a phytochemical analysis of an Ayurvedic formulation, this compound was identified using HR-LCMS-QTOF in positive ion mode, with a detected mass of 221.0577 m/z. researchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, creating a specific fragmentation pattern that can serve as a fingerprint for the compound. researchgate.net
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Detected Mass (m/z) | Chemical Formula | Source | Reference |
|---|---|---|---|---|---|
| HR-LCMS/MS-QTOF | Positive | 221.0577 | C₁₃H₁₀O₂ | Saraswata Ghrita | researchgate.net |
| HPLC-DAD-ESI-MS | Not specified | Not specified in abstract | Not specified | Xue-Fu-Zhu-Yu-Tang | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental in the structural characterization of organic compounds like this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy analysis of this compound reveals key functional groups. The presence of hydroxyl (-OH) groups is indicated by a broad absorption band around 3600 cm⁻¹. Sharp peaks in the regions of 2220 cm⁻¹, 2187 cm⁻¹, and 2150 cm⁻¹ are characteristic of acetylenic (C≡C) linkages. Furthermore, absorptions at 1620 cm⁻¹ and 950 cm⁻¹ suggest a trans-ethylenic (C=C) linkage. apsnet.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the conjugated systems within this compound. The UV spectrum of this compound, typically measured in ethanol, shows multiple absorption maxima. apsnet.org These peaks are a hallmark of the extensive system of conjugated double and triple bonds present in the polyacetylene structure. The specific wavelengths of maximum absorbance (λmax) are crucial for both identification and quantification.
| Spectroscopic Data for this compound | |
| Technique | Characteristic Absorptions/Maxima |
| Infrared (IR) | Hydroxyl (3600 cm⁻¹), Acetylenic (2220, 2187, 2150 cm⁻¹), trans-Ethylenic (1620, 950 cm⁻¹) apsnet.org |
| Ultraviolet-Visible (UV-Vis) | 375.7, 348.8, 325.2, 305.2, 288.0, 269.7, 256.4, 240.4, 231.0, 222.0, and 212.0 nm apsnet.org |
Quantitative Analysis of this compound in Research Matrices
Accurate quantification of this compound in complex samples, such as plant extracts, is essential for understanding its distribution and biological relevance. This requires the development of robust and validated analytical methods.
Development and Validation of Bioanalytical Methods (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of compounds in complex mixtures due to its high sensitivity and selectivity. mdpi.comomicsonline.org The development of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions to achieve good separation from other matrix components and tuning mass spectrometer parameters for sensitive and specific detection.
Method validation is a critical step to ensure the reliability of the analytical data. omicsonline.orgfda.gov According to regulatory guidelines, a bioanalytical method validation should include the assessment of the following parameters: fda.goveuropa.eu
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov
Accuracy: The closeness of the measured value to the true value. researchgate.net
Precision: The degree of scatter between a series of measurements. researchgate.net
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. omicsonline.org
Sensitivity: Defined by the lower limit of quantification (LLOQ). researchgate.net
Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. fda.gov
While a specific, fully validated LC-MS/MS method for this compound is not detailed in the provided search results, the principles of such a method development and validation are well-established for similar analytes in complex matrices. mdpi.comturkjps.orgnih.govnih.gov
Sample Preparation Techniques for Complex Biological Systems (non-human)
The effective extraction of this compound from complex non-human biological matrices, such as plant tissues, is a crucial prerequisite for accurate analysis. The choice of sample preparation technique aims to isolate the analyte, remove interfering substances, and concentrate the sample. researchgate.net
Commonly used techniques for preparing plant samples include:
Liquid-Solid Extraction: This involves the use of organic solvents to extract compounds from the solid plant material.
Solid-Phase Extraction (SPE): This technique is used to clean up the extract by selectively adsorbing the analyte or impurities onto a solid sorbent. mdpi.com
Dispersive Solid-Phase Extraction (d-SPE): A simplified version of SPE that involves dispersing the sorbent directly into the sample extract. mdpi.com
For plant lipid analysis, which may be relevant for polyacetylenes, techniques like single organic solvent extraction (SOSE) and one-phase extraction (OPE) are employed. organomation.com The preparation method can significantly influence the results, as demonstrated by studies comparing different sample preparation methods for ATR-FTIR spectroscopy of plant leaves. researchgate.net For instance, methods can range from direct isolation of the epidermis to using dehydrated or fresh samples for different microscopic analyses. frontiersin.org
Metabolomic Profiling for this compound and its Biotransformation Products (non-human)
Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. mdpi.com In the context of this compound research in non-human systems, metabolomic profiling can be used to understand its biosynthesis, its role in the plant's response to stress, and its biotransformation into other compounds. researchgate.net
Untargeted metabolomics is often employed in the initial stages to get a broad overview of the metabolic changes. mdpi.com This approach can help in the discovery of novel biotransformation products of this compound. Techniques like high-resolution mass spectrometry coupled with liquid chromatography are central to these studies. researchgate.netfrontiersin.org Subsequent targeted analysis can then be used to quantify this compound and its identified metabolites with higher precision. The data generated from metabolomic studies can reveal distinct metabolic signatures associated with the presence or activity of this compound. nih.gov
Computational and In Silico Approaches in this compound Research
Computational methods are increasingly used to predict and understand the interactions of small molecules with biological targets, providing insights that can guide experimental research.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, typically a protein. jabonline.inmdpi.com The process involves generating various conformations of the ligand and positioning them within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies generally indicating a more favorable interaction. jabonline.in For instance, in one study, molecular docking was used to investigate the interaction of various compounds with specific protein targets, and the binding energy was reported in Kcal/mol. jabonline.in
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction. researchgate.netstanford.edu Starting from a docked pose, MD simulations use classical mechanics to simulate the movements of atoms in the system over time. researchgate.netbonvinlab.org This allows for the assessment of the stability of the binding pose and can reveal conformational changes in both the ligand and the receptor upon binding. researchgate.net These simulations can provide detailed information about the fluctuations and conformational changes of biological molecules. researchgate.net
While specific molecular docking and dynamics simulation studies focused solely on this compound are not available in the provided results, these computational tools are widely applicable and could be used to predict its potential biological targets and understand the molecular basis of its activity. researchgate.netunifi.it
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling and virtual screening are powerful computational techniques used in the early stages of drug discovery to identify new, potentially active compounds from vast chemical libraries. nvidia.commdpi.com This approach is particularly valuable for discovering analogs of a known active molecule, such as this compound, by focusing on essential structural features required for biological activity.
A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. nih.govyoutube.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov For a compound like this compound, a pharmacophore model would be generated based on its known three-dimensional structure and chemical properties. This model serves as a 3D query for virtual screening.
Virtual screening is the computational process of searching large databases of small molecules to identify those that are most likely to bind to a drug target. nvidia.commdpi.com When using a pharmacophore model, the screening software searches for molecules in the library that match the defined 3D arrangement of chemical features. nuvisan.com This ligand-based approach does not require a known 3D structure of the biological target. mdpi.comnuvisan.com The process efficiently filters millions of compounds, prioritizing a smaller, more manageable number of candidates for further experimental testing. nvidia.com This methodology accelerates the discovery of new chemical entities or scaffold hops that retain the desired biological activity of the parent compound. nuvisan.com
The table below illustrates a hypothetical pharmacophore model for this compound, which would be used as the basis for a virtual screening campaign to discover novel analogs.
| Pharmacophoric Feature | Geometric Constraint (Example) | Description |
| Hydrogen Bond Acceptor (HBA) | Positioned on the hydroxyl group oxygen | Interacts with hydrogen bond donor residues in a target's binding pocket. |
| Hydrophobic (HY) Feature 1 | Centered on the long alkyl chain | Facilitates binding through van der Waals or hydrophobic interactions. |
| Hydrophobic (HY) Feature 2 | Centered on the furan (B31954) ring | Provides additional hydrophobic contact points. |
| Aromatic Ring (AR) | Coincident with the furan ring | Can engage in π-π stacking or other aromatic interactions. nih.gov |
This table is a hypothetical representation for illustrative purposes.
Systems Biology and Network Pharmacology Applications
Systems biology and network pharmacology offer a holistic approach to understanding the effects of a chemical compound on complex biological systems. unl.ptnih.gov Instead of focusing on a single molecular target, these disciplines analyze the intricate network of interactions between genes, proteins, and metabolites that are influenced by the compound. phcogres.com This "multi-target, multi-pathway" perspective is crucial for elucidating the comprehensive mechanism of action of natural products like this compound. frontiersin.org
Network pharmacology begins by identifying the potential molecular targets of a compound. ijrpr.com This can be achieved through a combination of computational prediction databases and experimental validation. phcogres.comijrpr.com Once a set of targets is identified, they are mapped onto large-scale biological networks, such as protein-protein interaction (PPI) networks and metabolic pathways. plos.org By analyzing the topology of these networks, researchers can identify key proteins (hubs) and biological pathways that are significantly modulated by the compound. phcogres.com
This approach allows for the elucidation of a compound's mechanism of action, the prediction of potential therapeutic effects, and the identification of off-target effects. nih.gov For this compound, a network pharmacology analysis could reveal its influence on interconnected pathways, such as inflammatory signaling, cell proliferation, or metabolic regulation, providing a deeper understanding of its biological role. frontiersin.org The integration of various "omics" data (e.g., genomics, proteomics, metabolomics) further enhances the predictive power of these models. ijrpr.com
The following table presents a hypothetical set of protein targets for this compound and their associated biological pathways, as would be identified through a network pharmacology study.
| Potential Protein Target | Gene Name | Primary Associated Pathway | Biological Function |
| Cyclooxygenase-2 | PTGS2 | Arachidonic Acid Metabolism | Key enzyme in prostaglandin (B15479496) biosynthesis, involved in inflammation and pain. |
| Tumor Necrosis Factor Alpha | TNF | Inflammatory/Immune Signaling | Pro-inflammatory cytokine involved in systemic inflammation. |
| 5-Lipoxygenase | ALOX5 | Leukotriene Synthesis | Enzyme responsible for the synthesis of leukotrienes, which are inflammatory mediators. |
| Peroxisome Proliferator-Activated Receptor Gamma | PPARG | Lipid Metabolism/Gene Regulation | Nuclear receptor that regulates fatty acid storage and glucose metabolism. |
This table is a hypothetical representation for illustrative purposes.
Biosynthetic Pathways and Origin of Dehydrosafynol
Identification of Natural Sources and Producing Organisms
Dehydrosafynol has been primarily identified in plant species, where it often functions as a phytoalexin, an antimicrobial compound produced by plants in response to pathogen attack. researchgate.net
Plant-Based Origins and Their Ecological Significance
This compound is notably produced by safflower (Carthamus tinctorius), a member of the Compositae (Asteraceae) family. researchgate.netuva.nl In safflower, this compound, along with the related compound safynol (B1240312), accumulates in response to infection by pathogens such as Phytophthora drechsleri. apsnet.org The production of these polyacetylenes is a key component of the plant's defense mechanism, with concentrations increasing in infected tissues to levels sufficient to inhibit fungal growth. apsnet.org
The accumulation of this compound is influenced by environmental factors, such as light. Studies have shown that the concentration of this compound in infected safflower stems is directly related to the duration of light exposure, suggesting a link between photosynthetic activity and the plant's defense response. apsnet.org
Besides safflower, polyacetylenes are widely distributed within the plant kingdom, particularly in the families Apiaceae (e.g., carrot, parsnip) and Araliaceae. lth.se While falcarinol-type polyacetylenes are more common in the Apiaceae family, the presence of this compound in the Asteraceae family highlights the diversity of these defense compounds across different plant lineages. lth.se
Table 1: Documented Plant Sources of this compound
| Plant Species | Family | Significance |
| Carthamus tinctorius (Safflower) | Compositae (Asteraceae) | Produces this compound as a phytoalexin in response to fungal infection. researchgate.netuva.nlapsnet.org |
Microbial Production or Association
While the primary and well-established source of this compound is plants, there is some indication of its presence in contexts involving microbial communities. For instance, this compound has been detected in studies of the human cervico-vaginal metabolome, where its levels were observed to change in association with certain bacterial community states. whiterose.ac.uk However, it is not definitively stated whether the this compound is produced by the microbes themselves, the human host in response to the microbes, or from dietary or other exogenous sources. whiterose.ac.uk
Research into the interaction between rhizosphere microorganisms and the production of other secondary metabolites in plants, such as phthalides in Angelica sinensis, suggests that soil bacteria can influence the accumulation of plant-derived compounds. researchgate.net While not directly demonstrated for this compound, this raises the possibility of indirect microbial influence on its production in plants. The direct synthesis of this compound by microorganisms has not been conclusively reported in the reviewed literature.
Elucidation of Biosynthetic Precursors and Enzymatic Steps
The biosynthesis of polyacetylenes, including this compound, is a complex process that originates from fatty acid metabolism. oup.comresearchgate.net Isotopic labeling experiments have been instrumental in confirming that these compounds are derived from fatty acid and polyketide precursors. nih.gov
Proposed Biosynthetic Routes to this compound
The biosynthesis of most polyacetylenes begins with linoleic acid. researchgate.net The proposed pathway to C17-polyacetylenes, a group to which this compound is related, involves several key steps. The initial step is the conversion of oleic acid to crepenynic acid through the action of a desaturase enzyme. lth.se This is followed by further desaturation and oxidation steps to create the characteristic polyacetylene structure. lth.se
Specifically for falcarinol-type polyacetylenes, the pathway proceeds from oleic acid via dehydrogenation to form C18-acetylenes like crepenynic acid and dehydrocrepenynic acid. lth.se Subsequent β-oxidation shortens the carbon chain to produce C17-acetylenes. lth.se Further modifications, including oxidation and dehydrogenation, lead to the diverse array of polyacetylenes found in nature. lth.se While this provides a general framework, the precise sequence of reactions leading specifically to this compound from its fatty acid precursors is still an area of active research.
Characterization of Key Enzymes Involved in this compound Synthesis
The enzymes responsible for the key steps in polyacetylene biosynthesis are primarily members of the Fatty Acid Desaturase 2 (FAD2) family. oup.com These enzymes are typically located in the endoplasmic reticulum. nih.gov While canonical FAD2 enzymes introduce double bonds into fatty acids, divergent forms have evolved to catalyze a range of reactions, including the formation of triple bonds (acetylenation), hydroxylation, and conjugation. oup.com
Research in carrot (Daucus carota) has led to the identification of FAD2-like genes that are involved in the biosynthesis of falcarindiol (B120969) and falcarinol (B191228). plantae.org By comparing gene expression profiles in different tissues with the accumulation of polyacetylenes, researchers were able to pinpoint candidate genes. plantae.org The function of these genes was then confirmed through heterologous expression in yeast (Saccharomyces cerevisiae) and Arabidopsis thaliana. plantae.org
Although the specific enzymes for this compound synthesis in safflower have not been fully characterized in the provided literature, the work on other polyacetylenes strongly suggests that FAD2-type desaturases and potentially other oxidative enzymes like cytochrome P450s are key players. oup.comnih.gov These enzymes catalyze the crucial desaturation and modification steps that convert fatty acid precursors into the final polyacetylene structure.
Table 2: Key Enzyme Families in Polyacetylene Biosynthesis
| Enzyme Family | General Function | Relevance to this compound Biosynthesis |
| Fatty Acid Desaturase 2 (FAD2) | Catalyzes desaturation and acetylenation of fatty acids. oup.com | Crucial for introducing the double and triple bonds that form the polyacetylene backbone. oup.complantae.org |
| Cytochrome P450 Monooxygenases | Catalyze a wide range of oxidative reactions. nih.gov | Likely involved in hydroxylation and other modifications of the polyacetylene chain. |
Genetic and Molecular Aspects of this compound Biosynthesis
The production of specialized metabolites like this compound is under tight genetic control. The genes encoding the biosynthetic enzymes are often clustered together in the genome, allowing for coordinated regulation of the entire pathway.
The study of the genetic basis of polyacetylene biosynthesis has been advanced by the availability of genome sequences for producing organisms, such as carrot. plantae.org By mining the carrot genome for FAD2 genes and analyzing their expression in tissues that accumulate polyacetylenes, researchers have successfully identified the genes responsible for the initial steps of the pathway. plantae.org This approach, combining genomics, transcriptomics, and metabolomics, provides a powerful tool for elucidating the genetic underpinnings of specialized metabolite production.
Gene Cluster Identification and Functional Annotation
In contrast to many microbial secondary metabolite pathways where the responsible genes are organized into contiguous biosynthetic gene clusters (BGCs), the genes for polyacetylene biosynthesis in plants are typically not found in such clusters. nih.govbiorxiv.org Instead, the relevant genes are often dispersed throughout the genome. Therefore, the identification process focuses on finding and characterizing individual genes rather than a single, complete cluster.
The primary targets for gene identification in polyacetylene pathways are members of the Fatty Acid Desaturase 2 (FAD2) gene family. oup.com The evolution of this gene family, through duplication and neofunctionalization, has given rise to the specialized enzymes that produce acetylenic bonds. oup.com Researchers identify candidate genes by mining plant genomes for sequences with homology to known FAD2 desaturases. These candidates are then prioritized based on their expression profiles; for instance, genes that are significantly upregulated in response to fungal elicitors or pathogen attack are strong candidates for being involved in phytoalexin biosynthesis. nih.gov
Functional annotation—the process of assigning a specific biochemical function to a candidate gene—is typically achieved through heterologous expression. oup.comresearchgate.net The candidate gene is cloned and expressed in a host organism that does not naturally produce polyacetylenes, such as yeast (Saccharomyces cerevisiae) or Arabidopsis thaliana. oup.com By providing the host with the necessary precursor substrate (e.g., linoleic acid) and analyzing the metabolites produced, scientists can confirm the precise function of the enzyme, such as whether it acts as a desaturase or an acetylenase. oup.comresearchgate.net This approach has been successfully used to identify enzymes that catalyze the initial steps of polyacetylene biosynthesis in carrot, providing a model for understanding the synthesis of related compounds like this compound in safflower. oup.comresearchgate.net
| Enzyme Class (Gene Family) | Putative Function in Polyacetylene Biosynthesis | Method of Functional Annotation | Precursor | Product |
|---|---|---|---|---|
| Fatty Acid Desaturase (FAD2) | Introduces a second double bond into oleic acid. | Heterologous expression in yeast/Arabidopsis. oup.comresearchgate.net | Oleic Acid | Linoleic Acid |
| Fatty Acid Acetylenase (Divergent FAD2) | Converts a double bond in linoleic acid into a triple bond. oup.comresearchgate.net | Heterologous expression in yeast/Arabidopsis. oup.comresearchgate.net | Linoleic Acid | Crepenynic Acid |
| Bifunctional Desaturase (Divergent FAD2) | Catalyzes further desaturation of acetylenic intermediates. researchgate.net | Heterologous expression in yeast/Arabidopsis. researchgate.net | Crepenynic Acid | Dehydrocrepenynic Acid |
Genetic Engineering Approaches for Enhanced Production or Analog Generation
The identification of key biosynthetic genes is a critical prerequisite for the genetic engineering of polyacetylene pathways. oup.com While the complete pathway for this compound has not been fully assembled for engineering purposes, the foundational knowledge of the enzymes involved allows for the formulation of strategies to enhance its production or to generate novel, structurally related analogs.
One primary strategy is the heterologous production of the compound in a microbial host. This involves transferring the identified biosynthetic genes from safflower into a well-characterized microorganism, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. nih.govmdpi.com These hosts can be engineered to serve as "cell factories," providing a more scalable and controllable production platform compared to extraction from plant sources. The successful expression of the entire sequence of desaturases, acetylenases, and other modifying enzymes from the this compound pathway could lead to its de novo synthesis in the microbial host.
Furthermore, genetic engineering offers the potential to create novel polyacetylene analogs. By applying synthetic biology principles, researchers can mix and match pathway genes from different organisms or perform site-directed mutagenesis on key enzymes to alter their substrate specificity or catalytic activity. This could result in the production of new polyacetylene structures with potentially enhanced or novel biological activities. Although these approaches hold significant promise, the engineering of this compound production is still in a theoretical and developmental stage, awaiting the complete characterization of its biosynthetic pathway.
| Engineering Strategy | Objective | Description | Potential Outcome |
|---|---|---|---|
| Heterologous Expression | Enhanced Production | Transferring the complete set of identified biosynthetic genes from Carthamus tinctorius into a microbial host like S. cerevisiae. nih.govmdpi.com | Scalable and sustainable production of this compound without reliance on agriculture. |
| Pathway Optimization | Increased Yield | Optimizing the expression levels of pathway genes and precursor supply in a heterologous host to maximize metabolic flux towards the final product. | Higher titers and improved economic viability of this compound production. |
| Combinatorial Biosynthesis | Analog Generation | Expressing a combination of polyacetylene biosynthetic genes from different plant species in a single host. | Creation of hybrid polyacetylenes not found in nature. |
| Enzyme Engineering | Analog Generation | Modifying the active sites of key enzymes (e.g., acetylenases) through mutagenesis to alter their function or accept different substrates. | Generation of a library of novel this compound analogs with potentially new or improved properties. |
Biological Activities and Mechanistic Studies of Dehydrosafynol
Anti-inflammatory Activities and Underlying Mechanisms
Dehydrosafynol has been identified as a chemical constituent in plant extracts and traditional decoctions that exhibit anti-inflammatory properties. mdpi.comresearchgate.net While the effects of these complex mixtures have been studied, the specific contribution of this compound to these activities is an area of ongoing research. As a long-chain fatty alcohol, it belongs to a class of compounds that have been noted for their influence on inflammatory processes. whiterose.ac.uk
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)
Pro-inflammatory cytokines are signaling molecules that mediate and regulate inflammation. clevelandclinic.orgwikipedia.org The key pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). thermofisher.comnih.gov this compound is a component of the Dajianzhong decoction, which has been studied for its effects on inflammation-related pathways, including the TNF signaling pathway. mdpi.comresearchgate.net Similarly, extracts from Sophora flavescens, which also contain this compound, have been investigated for their potential to inhibit the production of TNF-α and IL-6. researchgate.net
While these studies on multi-component mixtures are informative, the direct modulatory effect of isolated this compound on these specific cytokines is not fully elucidated. However, a broader link can be inferred from the behavior of similar molecules; for instance, long-chain fatty alcohols derived from olive oil have been shown to reduce the production of TNF-α in macrophages. whiterose.ac.uk
Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))
The enzymes Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) are critical mediators of the inflammatory response, with their expression being significantly upregulated during inflammation. nih.govbioline.org.br Inhibition of these enzymes is a key target for anti-inflammatory therapies. medchemexpress.comchemmethod.com Research into the extract of Sophora flavescens, which contains this compound among other compounds, has explored its potential to inhibit the expression of iNOS and COX-2 in stimulated macrophage cell lines. researchgate.net Hydroxytyrosol, another compound, has been shown to exert anti-inflammatory effects through the suppression of COX-2 and iNOS expression. nih.gov The specific inhibitory activity of pure this compound on iNOS and COX-2 remains a subject for more detailed investigation.
Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)
The anti-inflammatory effects of many natural compounds are achieved through the modulation of key intracellular signaling pathways that control the expression of inflammatory genes. Major pathways include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase/Akt (PI3K/Akt). nih.govmdpi.comnih.gov
Studies involving complex herbal formulations containing this compound have shown effects on these pathways. For example, the Dajianzhong decoction's mechanism of action is believed to involve the PI3K-Akt, TNF, and MAPK signaling pathways. mdpi.comresearchgate.net Furthermore, research on Sophora flavescens extract indicated an ability to inhibit the activation of NF-κB and MAPK pathways. researchgate.net The activation of the PI3K/Akt pathway is known to regulate the response of immune cells like macrophages to inflammatory signals. mdpi.com These findings suggest that this compound may contribute to the observed effects of these mixtures, although its individual role in regulating these specific pathways requires direct confirmation.
Cellular Mechanisms in Immune Responses (e.g., Macrophage Modulation)
Macrophages are key immune cells that play a central role in initiating and resolving inflammation. nih.gov Their activation state can be broadly classified into pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) phenotypes. nih.gov The modulation of macrophage activity is a crucial aspect of controlling inflammation. This compound is classified as a long-chain fatty alcohol. whiterose.ac.uk Research on other molecules in this class, such as those from olive oil, has demonstrated an ability to reduce the production of pro-inflammatory mediators like TNF-α and prostaglandin (B15479496) E2 in macrophages. whiterose.ac.uk The PI3K/Akt signaling network is instrumental in transducing metabolic and inflammatory signals in macrophages and regulating their phenotypic switch. mdpi.comnih.gov
Table 1: Summary of Investigated Anti-inflammatory Activities Related to this compound
| Investigated Activity | Source Material | Key Finding | Citation |
|---|---|---|---|
| Inhibition of TNF-α and IL-6 | Sophora flavescens extract (contains this compound) | Investigated for potential inhibition of pro-inflammatory cytokines in RAW 264.7 cells. | researchgate.net |
| Inhibition of iNOS and COX-2 | Sophora flavescens extract (contains this compound) | Studied for potential to inhibit the expression of key inflammatory mediators. | researchgate.net |
| Regulation of NF-κB and MAPK Pathways | Sophora flavescens extract (contains this compound) | The extract was found to potentially inhibit the activation of these inflammatory signaling pathways. | researchgate.net |
| Regulation of PI3K/Akt and TNF Pathways | Dajianzhong Decoction (contains this compound) | Enrichment analysis indicated these pathways are part of the decoction's mechanism of action. | mdpi.comresearchgate.net |
| Macrophage Modulation | Long-chain fatty alcohols (class includes this compound) | Compounds in this class have been shown to reduce inflammatory mediator production in macrophages. | whiterose.ac.uk |
Neuroprotective Activities and Cellular Mechanisms
Beyond inflammation, this compound has been evaluated for its potential to protect neuronal cells from damage and death, a critical area of research for neurodegenerative diseases.
Attenuation of Neuronal Apoptosis and Cell Death Pathways
Neuronal apoptosis, or programmed cell death, is a central mechanism in the pathology of various neurodegenerative conditions. Research has shown that this compound exhibits neuroprotective activity in vitro. scribd.com Specifically, it was found to protect PC12 cells, a cell line commonly used in neuroscience research, from insults induced by β-Amyloid peptides (Aβ). scribd.com The accumulation of Aβ is a hallmark of Alzheimer's disease and leads to neuronal apoptosis. This compound demonstrated a dose-dependent protective effect against both the Aβ(25-35) fragment and the full-length Aβ(1-41) peptide, suggesting it can interfere with the cytotoxic pathways activated by these agents. scribd.com This indicates a potential to attenuate neuronal cell death. scribd.com
Table 2: Neuroprotective Activity of this compound In Vitro
| Cell Model | Insult | Activity | Effective Dose (ED₅₀) | Citation |
|---|---|---|---|---|
| PC12 Cells | β-Amyloid (25-35) | Neuroprotective | (4.0 ± 0.5) µg/mL | scribd.com |
| PC12 Cells | β-Amyloid (1-41) | Neuroprotective | (5.0 ± 0.5) µg/mL | scribd.com |
Mitigation of Neuroinflammatory Processes
This compound has been identified as a component in traditional herbal preparations that exhibit neuroprotective and anti-inflammatory properties. For instance, it is present in Saraswata Ghrita, a polyherbal formulation that has been shown in animal models to reduce oxidative stress and inflammation caused by neurotoxins. nih.govresearchgate.net Clinical evidence also suggests this formulation may have potential in the context of Alzheimer's disease. nih.gov Another traditional Chinese medicine, Xue-Fu-Zhu-Yu decoction, which also contains this compound, is noted for its anti-inflammatory and anti-apoptotic effects, which may contribute to its neuroprotective capabilities. researchgate.net
Inflammation within the nervous system, or neuroinflammation, is a key factor in the progression of many neurodegenerative diseases. This process involves the activation of glial cells, such as microglia and astrocytes, which release inflammatory mediators. While formulations containing this compound show promise in mitigating these processes, direct studies on the isolated compound's effect on neuroinflammation are not extensively documented. Research on other natural compounds suggests that modulating microglial responses is a key mechanism for neuroprotection, often involving the activation of specific signaling pathways. researchgate.net
Modulation of Specific Signaling Pathways (e.g., Nrf2/HO-1, PI3K/AKT, AMPK, PPARγ, SIRT1)
While direct evidence of this compound modulating specific signaling pathways is scarce, it is a constituent of herbal mixtures known to influence these cascades. The context of these findings, however, is not always directly related to neuroprotection.
Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) and its target gene, heme oxygenase-1 (HO-1), form a critical signaling pathway for cellular defense against oxidative stress. nih.govnih.govmedsci.org Activation of the Nrf2/HO-1 pathway is a key mechanism by which cells protect themselves from oxidative damage and inflammation, which are implicated in neurodegenerative disorders. nih.govmdpi.com Although herbal medicines have been shown to activate this pathway to exert neuroprotective effects, direct evidence linking this compound to Nrf2/HO-1 activation is not available in the current literature. mdpi.com
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is crucial for regulating cell survival and proliferation. nih.gov In the context of Crohn's disease, the Dajianzhong decoction, which includes this compound among its many components, has been found to influence the PI3K-AKT signaling pathway. researchgate.netmdpi.com However, its specific role in a neurological context remains uninvestigated.
AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway is a master regulator of cellular energy homeostasis. A patent for xenohormesis-based compositions lists this compound as a potential xenohormetic molecule and AMPK as a target, though no direct interaction is established. google.com
PPARγ Pathway: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation and metabolism. nih.gov The Dajianzhong decoction, containing this compound, has been reported to potentially inhibit PPAR-γ as part of its mechanism in treating Crohn's disease. mdpi.com
SIRT1 Pathway: Sirtuin 1 (SIRT1) is a protein deacetylase involved in various cellular processes, including inflammation, stress resistance, and aging. nih.govfrontiersin.org Xue-Fu-Zhu-Yu decoction, which contains this compound, was found to exert protective effects in a model of myocardial ischemia through a SIRT1-mediated pathway. researchgate.net
Table 1: Herbal Formulations Containing this compound and Their Reported Effects on Signaling Pathways
| Formulation | Reported Biological Context | Associated Signaling Pathway(s) | Source(s) |
|---|---|---|---|
| Dajianzhong Decoction | Crohn's Disease | PI3K-AKT, TNF, MAPK, IL-17, PPARγ | researchgate.netmdpi.com |
| Xue-Fu-Zhu-Yu Decoction | Myocardial Ischemia | SIRT1 | researchgate.net |
| Saraswata Ghrita | Neuroprotection | Not specified, but reduces oxidative stress and inflammation | nih.govresearchgate.net |
Impact on Mitochondrial Function and Oxidative Stress Responses
Mitochondria are central to cellular energy production and are also a primary source of reactive oxygen species (ROS). nih.gov An imbalance leading to excessive ROS results in oxidative stress, which can damage mitochondria and other cellular components, contributing to neurodegeneration. nih.govmdpi.com The Nrf2/HO-1 pathway is a key defense mechanism against such stress. nih.govmedsci.org
This compound is found in the Ayurvedic formulation Saraswata Ghrita, which has been observed to reduce oxidative stress in animal models of neurotoxicity. nih.gov This suggests that the formulation as a whole may support mitochondrial function and combat oxidative stress, but the specific contribution of this compound to this effect is yet to be determined.
Anticancer Activities in Preclinical and In Vitro Models
Research into the specific anticancer activities of this compound is very limited. The following sections discuss general mechanisms of anticancer action that are targets for other natural compounds, providing a framework for potential future investigation into this compound.
Inhibition of Cancer Cell Proliferation and Viability
A primary goal of cancer therapy is to inhibit the uncontrolled proliferation of tumor cells. researchgate.net Various natural compounds have been shown to possess anticancer activity by halting the growth of cancer cell lines in vitro. researchgate.netnih.govnih.gov For example, studies on other compounds demonstrate a dose-dependent decrease in the viability of cancer cells. nih.gov While this compound has been identified in various plants, studies focusing on its specific ability to inhibit cancer cell proliferation are not currently available in the reviewed literature. jabonline.inplantaedb.com
Induction of Programmed Cell Death (Apoptosis) in Cancer Cell Lines
Apoptosis is a natural process of programmed cell death that is essential for removing damaged or dangerous cells. austinpublishinggroup.com A key feature of cancer is the evasion of apoptosis, allowing for uncontrolled cell growth. nih.gov Inducing apoptosis in cancer cells is a major strategy for anticancer therapies. nih.gov This can occur through mitochondrial-dependent pathways, involving the release of cytochrome c and the activation of caspases. nih.gov While many natural compounds are investigated for their pro-apoptotic effects on cancer cells, there is no specific data in the reviewed search results demonstrating that this compound induces apoptosis in cancer cell lines. nih.govbwise.kr
Modulation of Oncogenic Signaling Pathways (e.g., PI3K-AKT, TNF, MAPK, IL-17)
Cancer development is often driven by mutations and dysregulation in key signaling pathways that control cell growth, survival, and metastasis. nih.govnih.gov Targeting these oncogenic pathways is a cornerstone of modern cancer research.
PI3K-AKT Pathway: This pathway is frequently hyper-activated in many cancers, promoting cell survival and proliferation. mdpi.com
TNF Pathway: Tumor necrosis factor (TNF) signaling can have dual roles but is often implicated in the inflammatory tumor microenvironment that promotes cancer progression. researchgate.net
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is central to regulating cell proliferation, differentiation, and survival, and its dysregulation is common in cancer. researchgate.netmdpi.com
IL-17 Pathway: Interleukin-17 (IL-17) is a pro-inflammatory cytokine that can contribute to tumor growth and angiogenesis. researchgate.netmdpi.com
Analysis of the Dajianzhong decoction, which contains this compound, indicated that its therapeutic effects in a Crohn's disease model were related to the modulation of the PI3K-AKT, TNF, MAPK, and IL-17 signaling pathways. researchgate.netmdpi.com While this highlights a potential for the constituents of this decoction to influence these pathways, it is crucial to note that this research was not conducted in a cancer context, and the direct effects of isolated this compound on these oncogenic pathways have not been reported.
Targeting Specific Receptors or Enzymes in Cancer Progression (e.g., EGFR Tyrosine Kinase, PCNA)
No specific research was found that directly investigates or establishes a mechanism for this compound targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase or Proliferating Cell Nuclear Antigen (PCNA). While the roles of EGFR and PCNA in cancer are well-documented, and they are known targets for various therapeutic agents, a direct link to this compound's activity has not been detailed in the available literature. d-nb.infomdpi.comnih.gov
Antimicrobial Activities
Specific Mechanisms Against Bacterial and Fungal Pathogens
This compound has been classified as a phytoalexin, which is a type of antimicrobial compound produced by plants in response to stress or infection. researchgate.net Some sources refer to it as a "plant antitoxin." scribd.comepdf.pub However, the scientific literature uncovered does not provide specific details on its mechanisms of action against particular bacterial or fungal pathogens. General antimicrobial mechanisms include disrupting cell walls, interfering with metabolic pathways, or inhibiting protein synthesis, but this compound's specific mode of action remains uncharacterized in the available data. frontiersin.orgnih.gov
Enzyme Inhibition and Modulation Studies
Identification of Specific Enzyme Targets (e.g., Cyclooxygenases, Prenyltransferases)
The available information weakly and inconclusively links this compound to cyclooxygenase (COX) inhibition. A patent document includes this compound in a broad list of compounds, mentioning that COX-2 inhibition can be a characteristic of such molecules, but it does not confirm this activity for this compound itself. google.com Another reference notes a nearby compound in a database as a cyclooxygenase-1 inhibitor, without assigning this property to this compound. scribd.comepdf.pub No literature was found that connects this compound to the inhibition of prenyltransferases.
Kinetic and Mechanistic Characterization of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)
Due to the absence of confirmed specific enzyme targets for this compound, there is no corresponding research on the kinetic and mechanistic details of its potential inhibitory actions. The characterization of inhibition as competitive, non-competitive, or uncompetitive requires detailed enzymatic assays that have not been published for this compound. ucl.ac.ukjackwestin.com
Allosteric Modulation and Activation Phenomena
The investigation into the biological activities of this compound has led to considerations of its potential role as an allosteric modulator. Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, thereby altering its activity. Such modulators can be positive (enhancing activity), negative (inhibiting activity), or silent (competing with other modulators without affecting activity on their own). acs.org
While direct studies on this compound's allosteric modulation are not extensively documented in peer-reviewed literature, the broader class of polyacetylenic compounds, to which this compound belongs, has been shown to exhibit such properties. Specifically, certain polyacetylenes have been identified as positive allosteric modulators of gamma-aminobutyric acid type A (GABAA) receptors. nih.govingentaconnect.combenthamscience.com GABAA receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system. nih.gov
Research on other polyacetylenes, such as falcarinol (B191228), has demonstrated differential modulation of GABAA receptor subtypes. For instance, falcarinol has been observed to enhance the current amplitude of synaptic α1β2γ2L receptors, while inhibiting extrasynaptic α1β2 receptors. acs.org This suggests that the modulatory effects of polyacetylenes can be highly specific to the subunit composition of the receptor. The structural similarity of this compound to these compounds suggests that it may also interact with GABAA receptors or other receptor systems in an allosteric manner, although further research is required to confirm this hypothesis and to elucidate the specific molecular interactions.
The potential for allosteric modulation represents a significant area for future research into the pharmacological profile of this compound, as allosteric modulators can offer a more nuanced and selective approach to targeting specific receptor functions compared to orthosteric ligands. acs.org
Interaction with Protein Kinases and Other Signal Transduction Proteins
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them important therapeutic targets. nih.govdrugtargetreview.com
Emerging information, primarily from patent literature, suggests that this compound may function as an inhibitor of several protein kinases. A patent application has identified this compound as a xenohormetic molecule with the potential to modulate the activity of various cellular targets, including the inhibition of specific protein kinases. google.com The kinases purportedly inhibited by this compound are involved in key signaling pathways that regulate cell growth, proliferation, and survival.
The specific protein kinases that have been identified as potential targets of this compound include:
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that is a critical component of the JAK-STAT signaling pathway, which is essential for the signaling of numerous cytokines and growth factors. targetedonc.comijdvl.com
Pim-1 Kinase (Pim1): A serine/threonine kinase that is a proto-oncogene involved in the regulation of the cell cycle and apoptosis. suny.edunih.gov
Ribosomal S6 Kinase (S6K): A family of serine/threonine kinases that are downstream effectors of the mTOR signaling pathway and play a role in cell growth, proliferation, and metabolism. nih.govwikipedia.org
Nemo-like Kinase (NLK): A serine/threonine kinase that is involved in multiple signaling pathways, including the Wnt and Notch pathways, and regulates cell fate decisions. nih.govnih.govuniprot.org
Ribosomal S6 Kinase 2 (Rsk2): A member of the p90 ribosomal S6 kinase family that acts downstream of the MAPK/ERK pathway and is involved in regulating transcription and cell motility. nih.govfrontiersin.org
The table below summarizes the protein kinases potentially inhibited by this compound and their primary functions.
| Protein Kinase | Family | Primary Function(s) in Signal Transduction |
| JAK2 | Tyrosine Kinase | Mediates signaling for cytokines and growth factors via the JAK-STAT pathway. targetedonc.comijdvl.com |
| Pim1 | Serine/Threonine Kinase | Regulates cell cycle progression and inhibits apoptosis. suny.edunih.gov |
| S6K | Serine/Threonine Kinase | A key effector in the mTOR signaling pathway, controlling cell growth and metabolism. nih.govwikipedia.org |
| NLK | Serine/Threonine Kinase | Modulates Wnt and Notch signaling pathways, influencing cell fate. nih.govnih.govuniprot.org |
| Rsk2 | Serine/Threonine Kinase | Acts in the MAPK/ERK pathway to regulate transcription and cell motility. nih.govfrontiersin.org |
In addition to protein kinase inhibition, the same patent literature suggests that this compound may also act as an activator of sirtuins. google.com Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating cellular metabolism, stress responses, and longevity. nih.gov The potential dual activity of this compound as both a protein kinase inhibitor and a sirtuin activator suggests a complex mechanism of action that could have broad implications for its biological effects.
It is important to note that while this information is valuable for guiding future research, it is derived from a patent application and awaits validation through rigorous, peer-reviewed experimental studies. google.com Such studies are necessary to confirm the inhibitory activity of this compound against these specific kinases, determine the nature of the inhibition (e.g., competitive, non-competitive, or allosteric), and quantify its potency.
Structure Activity Relationships Sar and Synthetic Analogs of Dehydrosafynol
Preclinical Research Models and in Vivo Studies of Dehydrosafynol
In Vitro Cell Line Models for Activity Assessment
A variety of immortalized cell lines are employed to investigate the specific cellular and molecular effects of dehydrosafynol. These in vitro models offer a controlled environment to study the compound's impact on pathways related to inflammation, adipogenesis, cancer, and cartilage homeostasis.
RAW 264.7: This murine macrophage-like cell line is a cornerstone for studying inflammation. atcc.orgaccegen.com Derived from a tumor induced by the Abelson murine leukemia virus, RAW 264.7 cells are widely used to model immune responses. atcc.org They are capable of phagocytosis and can be stimulated with agents like lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators. atcc.orgnih.gov Research on this compound using this cell line would typically involve assessing its ability to modulate the production of inflammatory cytokines and other signaling molecules.
3T3-L1: The 3T3-L1 cell line, derived from Swiss 3T3 mouse embryos, is a well-established model for studying adipogenesis, the process of preadipocyte differentiation into mature adipocytes. nih.govmdpi.com These cells, under appropriate conditions, transform from a fibroblast-like morphology to lipid-storing adipocytes, making them invaluable for obesity and metabolic research. mdpi.complos.org Studies with this compound in this model could investigate its potential to inhibit fat cell formation and lipid accumulation. researchgate.netmdpi.comnih.govnih.gov
Cancer Cell Lines: To evaluate the anti-cancer potential of this compound, a diverse panel of cancer cell lines is utilized. These lines can be derived from various tissues, such as breast (e.g., MDA-MB-231), prostate (e.g., PC-3), and melanoma (e.g., A2058). frontiersin.org Research in this area focuses on determining the cytotoxic effects of this compound, its ability to induce apoptosis (programmed cell death), and its impact on cell cycle progression and proliferation in different cancer types. frontiersin.orgnih.govmdpi.comnih.govpharmgkb.org
Chondrocytes: Primary chondrocytes or immortalized chondrocyte cell lines like TC28a2 are used to study cartilage biology and the potential of compounds to treat degenerative joint diseases such as osteoarthritis. nih.govmdpi.com Chondrocytes are the sole cell type in articular cartilage and are responsible for maintaining the extracellular matrix. nih.gov In vitro studies with this compound in chondrocyte models would aim to assess its effects on chondrocyte proliferation, differentiation, and the synthesis of key matrix components like collagen. researchgate.netnih.gov
Table 1: In Vitro Cell Line Models for this compound Activity Assessment
| Cell Line | Cell Type | Primary Research Area | Potential Application for this compound |
| RAW 264.7 | Murine Macrophage | Inflammation, Immunology | Investigation of anti-inflammatory properties |
| 3T3-L1 | Murine Preadipocyte | Adipogenesis, Obesity, Metabolism | Assessment of anti-adipogenic and anti-obesity effects |
| Various Cancer Cell Lines | Human/Murine Cancer Cells | Oncology, Cancer Biology | Evaluation of cytotoxic and anti-proliferative activity |
| Chondrocytes (e.g., TC28a2) | Human/Animal Chondrocytes | Cartilage Biology, Osteoarthritis | Study of chondroprotective and regenerative potential |
Animal Models for Disease States
The selection of appropriate animal models is critical and depends on the specific disease being studied. For instance, rodent models are frequently used for their genetic tractability and the availability of established disease induction protocols. nih.govharvard.edunih.gov
Inflammation: Animal models of inflammation can be induced by various stimuli, such as chemical irritants or pathogens, to mimic inflammatory conditions.
Neurodegeneration: Rodent models are often used to study neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.org
Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are common for evaluating anti-tumor efficacy. openveterinaryjournal.com Genetically engineered mouse models that spontaneously develop tumors are also utilized. openveterinaryjournal.comveterinaryworld.org
Lung Injury: Animal models of acute lung injury can be created through exposure to hyperoxia or other damaging agents to study the protective effects of therapeutic compounds. nih.gov
Selection and Justification of Appropriate Animal Models
The choice of an animal model is a crucial step in preclinical research and is based on its ability to mimic the human disease state in terms of physiology, pathophysiology, and pharmacodynamics. eupati.eu
Rodent Models (Mice and Rats): These are the most commonly used models in biomedical research due to their small size, short life cycle, and well-characterized genetics. harvard.edunih.gov They are frequently employed in studies of cancer, inflammation, metabolic disorders, and neurodegenerative diseases. harvard.edufrontiersin.orgeupati.eu For lung cancer research, chemically induced models and genetically engineered mouse models are prevalent. veterinaryworld.orgmdpi.com
Larger Animal Models (e.g., Rabbits, Dogs, Pigs, Non-human Primates): These models are used when a closer physiological or anatomical resemblance to humans is required. eupati.eumdpi.com For example, pigs are used in cardiovascular research due to similarities in organ size and physiology. mdpi.com Non-human primates are often reserved for studies where their close evolutionary relationship to humans is essential for predicting response, such as in certain infectious diseases or complex neurological disorders. harvard.edumdpi.com
Methodologies for Assessing Efficacy and Pharmacodynamic Endpoints in Vivo
Assessing the efficacy of this compound in animal models involves a range of methodologies to measure its biological effects and relationship with drug exposure.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach integrates data on drug concentration in the body over time (pharmacokinetics) with its pharmacological effect (pharmacodynamics). catapult.org.ukmdpi.comnih.gov It helps in understanding the dose-response relationship and predicting effective dosing regimens. catapult.org.uknih.gov Key PK/PD parameters include the time the drug concentration remains above the minimum inhibitory concentration (MIC) and the ratio of the area under the concentration-time curve (AUC) to the half-maximal effective concentration (EC50). mdpi.comnih.gov
Receptor Occupancy (RO) Assays: These assays are particularly relevant for drugs that act on specific receptors. They measure the percentage of target receptors that are bound by the drug at a given dose, providing a direct link between drug exposure and target engagement in the relevant tissue, such as the brain. meliordiscovery.com
Biomarker Analysis: Measuring changes in specific biomarkers related to the disease can provide evidence of a drug's efficacy. This can include levels of inflammatory cytokines in inflammation models, tumor size in cancer models, or specific proteins in tissue samples.
Histopathological Analysis: Examination of tissue samples under a microscope is used to assess changes in tissue structure and cellular morphology in response to treatment. For example, in lung cancer models, this would involve analyzing tumor tissue for signs of regression or changes in cell proliferation. mdpi.com
Bioanalytical Methods for this compound and its Metabolites in Animal Biological Matrices (Pharmacokinetic Studies in Animals)
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. basinc.com These studies rely on robust bioanalytical methods to accurately quantify the compound and its metabolites in various biological matrices like plasma, serum, and tissues. aurigeneservices.commdpi.comnih.govfrontiersin.org
The development and validation of these methods are guided by regulatory agencies like the FDA and EMA to ensure the reliability of the data. fda.goveuropa.eu Key aspects of method validation include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix. fda.gov
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. fda.gov
Recovery: The efficiency of the extraction process in recovering the analyte from the matrix. fda.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. fda.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique for these studies due to its high sensitivity and specificity. mdpi.com In cases where the authentic biological matrix from the test animal is scarce, the use of a surrogate matrix may be considered, provided it is scientifically justified. uci.edunih.govpharm-analyt.com
Table 2: Key Parameters in Animal Pharmacokinetic Studies
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma concentration of a drug after administration. | Indicates the rate of absorption. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of absorption. |
| AUC | Area Under the Curve; the total drug exposure over time. | Reflects the extent of drug absorption and overall exposure. |
| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. | Determines the dosing interval. |
| Bioavailability | The fraction of an administered dose that reaches the systemic circulation. | Compares the efficacy of different administration routes. |
Ethical Considerations in Preclinical Animal Research
The use of animals in preclinical research is subject to strict ethical guidelines and regulations to ensure their welfare. A fundamental principle is that the potential benefits of the research must outweigh the potential harm to the animals. nih.govkosinmedj.org Key ethical considerations include:
The 3Rs (Replacement, Reduction, and Refinement): This is a widely accepted ethical framework for conducting animal research. jmaj.jp
Replacement: Using non-animal methods whenever possible.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.
Refinement: Minimizing any pain, suffering, or distress experienced by the animals.
Justification of Research: Researchers must provide a strong scientific rationale for the use of animals and the specific experimental design. sciepub.com
Humane Treatment: Animals must be housed and cared for in a manner that ensures their well-being, and all procedures must be performed by trained personnel. xybion.com
Institutional Animal Care and Use Committee (IACUC) Approval: All research involving animals must be reviewed and approved by an IACUC, which is responsible for ensuring compliance with all ethical and regulatory standards.
The ethical governance of preclinical studies is crucial for the responsible advancement of science and the development of new therapies. jmaj.jp
Future Research Directions and Translational Perspectives Excluding Clinical Trials
Exploration of Uninvestigated Biological Activities and Molecular Targets
The full spectrum of Dehydrosafynol's biological activity remains largely uncharted territory. Initial studies on related polyacetylenes have revealed potent anti-inflammatory and anticancer properties, which serve as a logical starting point for this compound. Future research should systematically screen the compound against a diverse array of disease models.
Key areas for exploration include:
Neuroprotection: Certain phytochemicals have shown promise in mitigating neurodegenerative processes. mdpi.comnih.govresearchgate.net Investigating this compound's ability to protect neuronal cells from oxidative stress, excitotoxicity, and inflammation could open new avenues for neurological research. mdpi.commdpi.com
Antimicrobial Activity: The unique chemical structure of polyacetylenes may confer antimicrobial properties. journament.com Screening this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a critical next step.
Metabolic Disorders: The influence of natural compounds on metabolic pathways is an area of growing interest. Studies could explore this compound's effects on glucose metabolism, lipid regulation, and related signaling pathways implicated in conditions like diabetes and obesity.
Crucially, identifying the precise molecular targets is paramount to understanding its mechanism of action. mdpi.comnih.govexplorationpub.com Advanced techniques can be employed to uncover how this compound interacts with cellular components.
| Research Approach | Description | Potential Outcome |
| Affinity Chromatography | Immobilized this compound is used as bait to capture binding proteins from cell lysates. | Direct identification of protein targets. |
| Computational Docking | Virtual screening of this compound against libraries of known protein structures to predict binding interactions. | Prioritization of potential targets for experimental validation. nih.gov |
| Genetic Screening | Using technologies like CRISPR-Cas9 to systematically knock out genes and identify those essential for this compound's activity. | Uncovering essential genes and pathways mediating the compound's effects. |
By elucidating these unknown activities and targets, a comprehensive biological profile of this compound can be constructed, guiding its future development.
Development of Advanced Synthetic Methodologies for this compound and Novel Analogs
The natural abundance of this compound may be insufficient for extensive research and potential future applications. Therefore, the development of efficient and scalable synthetic routes is essential. While traditional methods for polyacetylene synthesis exist, such as those utilizing Ziegler-Natta catalysts, they often lack precise control. cambridge.orgiosrjournals.org Modern synthetic chemistry offers more advanced and versatile strategies. mdpi.com
Future synthetic efforts should focus on:
Stereoselective Synthesis: Developing methods that yield specific stereoisomers of this compound to investigate whether biological activity is dependent on its three-dimensional structure.
Precursor Polymer Routes: Employing methods like the Durham precursor route, which involves the synthesis of a stable precursor polymer that can be converted to the final polyacetylene under controlled conditions, can improve handling and purity. wikipedia.org
Catalyst Innovation: Exploring novel catalyst systems, such as rhodium-based or palladium-based catalysts, could offer greater control over polymerization, yield, and functional group tolerance. mdpi.com
Beyond synthesizing the natural form, creating novel analogs is a cornerstone of drug discovery. nih.govnih.gov By systematically modifying the this compound structure, researchers can conduct Structure-Activity Relationship (SAR) studies. nih.gov This involves creating a library of related compounds to pinpoint the exact parts of the molecule responsible for its biological effects and to optimize its properties.
| Modification Strategy | Rationale | Desired Outcome |
| Varying Chain Length | To determine the optimal length of the polyacetylene chain for target engagement. | Enhanced potency and selectivity. |
| Introducing Functional Groups | Adding groups (e.g., alkyl, aryl) to improve solubility, stability, and pharmacokinetic properties. cambridge.org | Improved "drug-like" characteristics. |
| Modifying Terminal Groups | Altering the end-groups of the molecule to explore different binding interactions with biological targets. | Novel mechanisms of action or improved target affinity. |
These advanced synthetic methodologies will not only provide a sustainable supply of this compound but also enable the rational design of new chemical entities with superior therapeutic potential.
Integration with Systems Biology and Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
To fully comprehend the biological impact of this compound, a holistic, systems-level approach is necessary. mdpi.com Multi-omics technologies allow for a simultaneous, global snapshot of the molecular changes within a cell or organism upon treatment.
Transcriptomics: Using techniques like RNA-sequencing (RNA-Seq), researchers can perform comprehensive transcriptome profiling to see how this compound alters the expression of thousands of genes. nih.govnih.govmdpi.comguoncologynow.com This can reveal the signaling pathways that are activated or inhibited by the compound. For instance, a transcriptomic study on a related polyacetylene compound identified its ability to regulate genes associated with blood coagulation in endothelial cells. nih.gov
Proteomics: This involves the large-scale study of proteins. nih.govmdpi.com By comparing the proteome of treated versus untreated cells, scientists can identify which proteins change in abundance or undergo post-translational modifications. nih.gov This provides a direct look at the functional machinery of the cell and can validate findings from transcriptomic studies. nih.gov
Integrating these datasets provides a powerful, multi-layered view of the compound's mechanism of action. nih.gov For example, if transcriptomic analysis shows the upregulation of genes involved in apoptosis, proteomic analysis can confirm if the corresponding pro-apoptotic proteins are also increased, providing stronger evidence for the compound's pro-apoptotic effect. This integrated approach can help identify predictive biomarkers for the compound's efficacy and uncover unexpected off-target effects. guoncologynow.com
Potential for this compound as a Lead Compound for Pharmaceutical Development (Preclinical Stage)
In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for developing a new drug. nih.govnih.gov this compound, with the anticipated bioactivities characteristic of its chemical class, is an excellent candidate to be considered a lead compound. Its unique polyacetylene scaffold provides a novel chemical framework that can be optimized through medicinal chemistry. researchgate.net
The preclinical development path for this compound would involve several key stages:
Lead Optimization: As described in the synthesis section, chemists would create analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The goal is to create a drug candidate with a favorable profile for in vivo testing.
In Vitro Testing: A battery of cell-based assays would be used to confirm the efficacy and mechanism of action of the optimized compounds. This includes testing against various cancer cell lines or in models of other relevant diseases.
In Vivo Preclinical Studies: The most promising compounds would advance to animal models. These studies are critical for evaluating the compound's efficacy in a living organism, understanding its pharmacokinetics (how the body processes the drug), and assessing its safety profile in formal toxicology studies.
| Preclinical Study Type | Purpose | Example |
| Cell-Based Assays | To determine potency (e.g., IC50) and mechanism in a high-throughput manner. | Measuring apoptosis induction in a panel of human cancer cell lines. |
| Pharmacokinetic (PK) Studies | To assess how the compound is absorbed, distributed, metabolized, and excreted in an animal model. | Measuring blood concentration of the compound over time after oral administration in mice. |
| Efficacy Models | To test if the compound has the desired therapeutic effect in a disease model. | Administering the compound to mice bearing human tumor xenografts to measure tumor growth inhibition. |
| Toxicology Studies | To identify potential adverse effects and determine a safe dose range. | Evaluating organ function through blood tests and histology after repeated dosing in rats. |
Successful navigation of these preclinical stages is a prerequisite before any consideration of human clinical trials.
Synergistic Effects of this compound in Combination Studies (In Vitro and Preclinical In Vivo)
A powerful strategy in modern therapeutics is combination therapy, where two or more drugs are used together to achieve an effect greater than the sum of their individual effects—a phenomenon known as synergy. Natural products are often explored for their ability to enhance the efficacy of existing drugs, particularly in oncology. nih.gov
Future research should investigate the potential of this compound to act synergistically with established chemotherapeutic agents like cisplatin (B142131) or doxorubicin. nih.govresearchgate.netmdpi.commdpi.com Related polyacetylenes have already shown the ability to potentiate the anti-tumor activity of cisplatin. nih.gov
The rationale for these studies includes:
Overcoming Drug Resistance: Cancer cells can develop resistance to chemotherapy. This compound might inhibit pathways that cancer cells use to survive, thereby re-sensitizing them to the conventional drug.
Dose Reduction and Lower Toxicity: If a synergistic effect is achieved, the dose of the highly toxic chemotherapeutic agent could potentially be lowered, reducing its severe side effects for the patient. nih.gov
Targeting Multiple Pathways: Cancer is a complex disease involving multiple dysregulated pathways. explorationpub.com A combination approach allows for the simultaneous targeting of different critical pathways, leading to a more robust therapeutic response.
These studies would begin in vitro, using cancer cell lines to test various concentrations and ratios of this compound and a partner drug. Promising combinations would then be validated in preclinical in vivo models to confirm the synergistic anticancer effects and assess the safety of the combination regimen. nih.gov
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Dehydrosafynol in plant extracts?
High-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI-MS) is the gold standard for isolating and characterizing this compound in complex matrices like herbal decoctions. This method enables precise identification via retention time, UV spectra, and mass spectral data comparisons with reference compounds . Researchers should validate the method using spiked samples to ensure specificity and reproducibility.
Q. How can this compound be distinguished from structurally similar compounds (e.g., Safynol) in plant tissues?
Chromatographic separation using gradient elution protocols paired with tandem mass spectrometry (LC-MS/MS) is critical. For instance, Safynol and this compound exhibit distinct fragmentation patterns in MS/MS spectra due to differences in acetylenic bond positioning. Researchers should optimize column parameters (e.g., C18 reverse-phase) and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to achieve baseline separation .
Q. What is the biological significance of this compound in plant defense mechanisms?
this compound acts as a phytoalexin, exhibiting antibiotic properties against pathogens like Pythium drechsleri. Its efficacy correlates with spatiotemporal accumulation patterns in plant tissues. For example, non-vascular tissues show higher concentrations post-pathogen inoculation, which can be quantified via time-course HPLC analyses .
Advanced Research Questions
Q. How should researchers design experiments to investigate temporal dynamics of this compound accumulation during plant-pathogen interactions?
- Controlled Inoculation : Use pathogenic (e.g., P. drechsleri) and non-pathogenic strains to compare this compound induction levels.
- Sampling Intervals : Collect tissue samples at 24-hour intervals post-inoculation for up to 72 hours to capture peak concentrations.
- Quantitative Analysis : Normalize data to tissue weight and express concentrations as µg/g fresh weight. Statistical models (e.g., ANOVA with post-hoc tests) should account for inter-plant variability .
Q. What methodological challenges arise when studying synergistic effects of this compound with other phytochemicals (e.g., α-Tomatine)?
- Complex Matrices : Co-eluting compounds in plant extracts may interfere with quantification. Employ orthogonal purification techniques (e.g., solid-phase extraction) before analysis.
- Bioactivity Assays : Use dual-pathogen inhibition assays (e.g., in vitro fungal growth plates) to compare individual vs. combined compound efficacy. Dose-response curves should be generated to identify synergistic/antagonistic interactions .
Q. How can contradictory data on this compound’s efficacy against different pathogens be resolved?
Contradictions may stem from species-specific pathogen sensitivity or variable experimental conditions (e.g., pH, temperature). Researchers should:
- Standardize Protocols : Replicate studies under controlled environmental conditions.
- Meta-Analysis : Aggregate data from multiple studies to identify trends in pathogen susceptibility.
- Mechanistic Studies : Use transcriptomic or metabolomic approaches to elucidate this compound’s mode of action in resistant vs. susceptible pathogens .
Methodological Frameworks
What criteria should guide the formulation of research questions on this compound’s metabolic pathways?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Investigate uncharacterized biosynthetic genes (e.g., acetylene-forming enzymes) using CRISPR-Cas9 knockout models.
- Relevance : Align with broader goals like developing natural antifungal agents.
- Ethics : Ensure compliance with biosafety protocols when handling genetically modified organisms .
Q. How can researchers optimize hypothesis-driven studies on this compound’s anti-inflammatory properties?
- PICO Framework : Define P opulation (e.g., murine macrophage cells), I ntervention (this compound treatment), C omparator (untreated controls), and O utcome (e.g., TNF-α suppression).
- Dose-Response Curves : Use logarithmic concentrations (0.1–100 µM) to establish EC50 values.
- Controls : Include positive controls (e.g., dexamethasone) to validate assay sensitivity .
Data Reporting and Validation
Q. What are best practices for reporting this compound-related data in publications?
- Raw Data : Include chromatograms, mass spectra, and inhibition assay results in supplementary materials.
- Uncertainty Analysis : Report instrument detection limits (e.g., LOD = 0.01 µg/mL) and inter-day precision (%RSD < 5%).
- Reproducibility : Share protocols via platforms like Protocols.io to facilitate cross-lab validation .
Q. How should conflicting results about this compound’s stability under varying pH conditions be addressed?
Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
